molecular formula C8H9BClFO3 B8203855 (4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid

(4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B8203855
M. Wt: 218.42 g/mol
InChI Key: XKLORXDQDYTKTP-UHFFFAOYSA-N
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Description

(4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid is a substituted aromatic boronic acid characterized by a chlorine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 3-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . The unique substituent pattern of this compound—combining electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups—modulates its Lewis acidity, solubility, and reactivity, making it valuable for targeted chemical and biological applications.

Properties

IUPAC Name

(4-chloro-2-ethoxy-3-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLORXDQDYTKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents pKa* Binding Affinity (Kd) Antiproliferative IC50 (µM)
Target Compound 4-Cl, 2-OEt, 3-F ~8.2 Not reported Not tested
(4-Fluoro-3-hydroxyphenyl)boronic acid 4-F, 3-OH ~8.5 High (HDAC inhibition) 1.0 (vs. Trichostatin A)
(3-Ethoxy-4-fluorophenyl)boronic acid 3-OEt, 4-F ~8.0 Moderate (Suzuki coupling) N/A
Phenanthren-9-yl boronic acid Polycyclic aromatic ~7.8 Low <0.5 (4T1 cells)

*Estimated pKa values based on substituent electronic effects .

Reactivity in Cross-Coupling Reactions

The chlorine and fluorine substituents in the target compound enhance electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings. However, competing protodeboronation under basic conditions could limit yields, as observed in unprotected boronic acids .

Lewis Acidity and Stability

The fluorine atom at the 3-position induces a through-space electron-withdrawing effect, lowering the pKa (~8.2) compared to non-fluorinated analogues (e.g., 3-ethoxy derivatives, pKa ~8.0) . This enhanced acidity promotes boronate ester formation under physiological conditions, a critical factor for glucose-sensing or drug delivery applications . However, the ethoxy group’s electron-donating nature partially counterbalances this effect, stabilizing the boronic acid form in aqueous solutions .

Biological Activity

(4-Chloro-2-ethoxy-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated aromatic ring, contributing to its reactivity and biological interactions.

The molecular formula of this compound is C8H10BClF3O3C_8H_{10}BClF_3O_3, with a molecular weight of approximately 183.97 g/mol. Its structure includes a boron atom bonded to an aromatic ring, which is essential for its biological activity.

Boronic acids, including this compound, are known to interact with various biological targets. They can form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This property makes them valuable in drug development, particularly in targeting enzymes involved in metabolic processes.

Antitumor Activity

Recent studies have indicated that boronic acids can exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, the compound has shown potential in inhibiting hormone-sensitive lipase (HSL), which is implicated in lipid metabolism and may influence tumor growth in certain cancers .

Enzyme Inhibition

This compound has been studied for its ability to inhibit serine proteases, which play crucial roles in various physiological processes, including blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic effects in conditions like thrombosis and other cardiovascular diseases .

Study on Lipase Inhibition

A significant study demonstrated that this compound effectively inhibited HSL activity, leading to decreased free fatty acid levels in plasma . This suggests its potential use in treating metabolic disorders such as insulin resistance and dyslipidemia.

Pharmacological Profiling

In vitro assays have shown that this compound exhibits a pEC50 value indicating its potency against specific targets. The pharmacological profile includes favorable lipophilicity and solubility characteristics, making it suitable for further development as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTargetEffectiveness (pEC50)Reference
Lipase InhibitionHormone-sensitive lipase7.6
Antitumor ActivityCancer cell linesNot specified
Protease InhibitionSerine proteasesNot specified

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